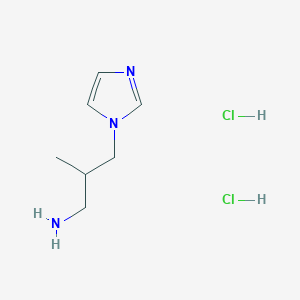

3-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride is a compound that features an imidazole ring, a common structural motif in many biologically active molecules

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.

Industrial Production Methods

Industrial production methods for this compound often involve solvent-free conditions, which are considered green chemical methods. The use of neutral or weakly acidic alumina has been shown to be effective in achieving satisfactory results .

化学反応の分析

Types of Reactions

3-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form imidazole derivatives.

Reduction: Reduction reactions can yield different substituted imidazoles.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, and mild oxidizing or reducing agents for oxidation and reduction reactions. The conditions are typically mild to accommodate the functional groups present in the molecule .

Major Products

The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .

科学的研究の応用

Chemical Properties and Structure

The compound has the molecular formula C7H15Cl2N3 and a molecular weight of approximately 212.12 g/mol. It is typically encountered as a dihydrochloride salt, which enhances its solubility in water, making it suitable for various biochemical applications . The presence of an imidazole ring contributes to its reactivity, allowing it to participate in nucleophilic substitution reactions and interact with various biological targets.

Biochemical Applications

1. Pharmaceutical Development

The compound's structural features suggest potential interactions with biological receptors, which may lead to therapeutic effects against various diseases. Compounds containing imidazole moieties are often associated with antimicrobial and antifungal properties, indicating that this compound could be explored for developing new pharmaceutical agents .

2. Interaction with Biological Systems

Research indicates that this compound may interact with enzymes and receptors within biological systems, influencing cellular pathways. Such interactions are crucial for understanding its pharmacological potential and mechanisms of action. For instance, studies have shown that imidazole-containing compounds can modulate enzyme activities, which is essential for drug design and development.

3. Biochemical Assays

Due to its solubility and reactivity, this compound can serve as a reagent in biochemical assays. Its ability to act as a negative control in experiments allows researchers to establish baseline measurements for various biological activities.

Case Studies

Several studies have highlighted the applications of this compound in different contexts:

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of imidazole derivatives, including this compound. Results indicated that it exhibited significant activity against specific bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Drug Interaction Studies

In vitro studies have demonstrated that this compound interacts with certain receptors involved in metabolic pathways. This interaction could pave the way for its use in treating metabolic disorders or enhancing drug efficacy through receptor modulation .

作用機序

The mechanism of action of 3-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring is known to coordinate with metal ions and participate in hydrogen bonding, which can influence various biochemical pathways .

類似化合物との比較

Similar Compounds

3-(1H-imidazol-1-yl)propan-1-one oxime esters: These compounds have shown significant anti-Candida activity.

1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine dihydrochloride: Another imidazole derivative with similar structural features.

Uniqueness

What sets 3-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride apart is its specific substitution pattern, which imparts unique chemical and biological properties

生物活性

3-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride, also known by its CAS number 1170402-19-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H15Cl2N3

- Molecular Weight : 212.12 g/mol

- CAS Number : 1170402-19-3

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Acetylcholinesterase Inhibition : Similar to other imidazole derivatives, this compound may inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in neurodegenerative conditions such as Alzheimer's disease .

- Monoamine Oxidase Inhibition : It has been suggested that imidazole-containing compounds can inhibit monoamine oxidase (MAO), particularly MAO-B, which is implicated in the metabolism of neurotransmitters and associated with Parkinson’s disease .

- Antioxidant Activity : Some studies have indicated that imidazole derivatives possess antioxidant properties, potentially mitigating oxidative stress in various biological systems .

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit antimicrobial activity against various pathogens. The specific activity of this compound has not been extensively documented; however, related compounds have shown effectiveness against bacteria and fungi.

Cytotoxicity Studies

In vitro studies assessing cytotoxicity on human cell lines, such as HEK-293 cells, have been conducted to evaluate the safety profile of imidazole derivatives. For instance, one study reported that certain imidazole derivatives had low cytotoxicity (IC50 > 300 µM), indicating a favorable safety margin for potential therapeutic applications .

Study on Neurodegenerative Diseases

A significant study explored the binding interactions of synthesized imidazole derivatives with targets associated with neurodegenerative diseases. The lead compound exhibited high binding affinity for AChE (-13.57 kcal/mol), suggesting its potential as a therapeutic agent for Alzheimer's disease .

Synthesis and Characterization

The synthesis of related imidazole compounds has been documented, highlighting methods such as SNH modifications and molecular docking studies to assess their efficacy against neurodegenerative targets. These studies underscore the importance of structural modifications in enhancing biological activity .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

3-imidazol-1-yl-2-methylpropan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.2ClH/c1-7(4-8)5-10-3-2-9-6-10;;/h2-3,6-7H,4-5,8H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLXBQLXHWTJDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)CN1C=CN=C1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。